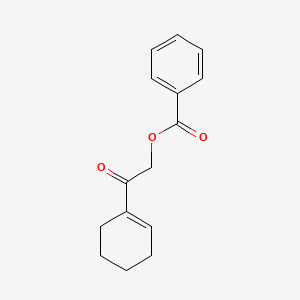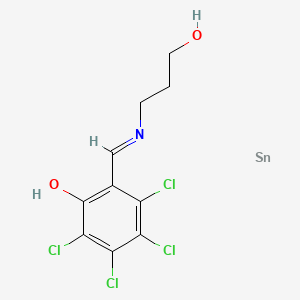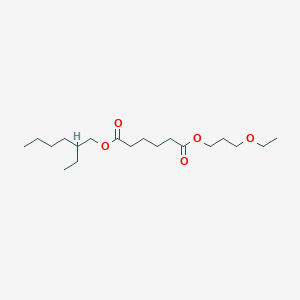![molecular formula C15H15NO2 B14596939 2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol CAS No. 59675-15-9](/img/structure/B14596939.png)
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol is an organic compound with the molecular formula C15H15NO2 It is a derivative of phenol and is characterized by the presence of a methoxy group and an iminomethyl group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol can be synthesized through the condensation of 2-methoxy-4-hydroxybenzaldehyde with 2-methylaniline in the presence of an acid catalyst. The reaction typically takes place in a solvent such as methanol or ethanol at room temperature. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation and reduction steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol involves its interaction with various molecular targets and pathways. It can bind to nuclear hormone receptors, such as estrogen receptors, and modulate their activity . This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-[(4-methylphenyl)iminomethyl]phenol
- 2-Methoxy-4-[(4-methoxyphenyl)iminomethyl]phenol
- 2-Methoxy-4-[(4-chlorophenyl)iminomethyl]phenol
Uniqueness
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
59675-15-9 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-methoxy-4-[(2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-11-5-3-4-6-13(11)16-10-12-7-8-14(17)15(9-12)18-2/h3-10,17H,1-2H3 |
Clé InChI |
WPGWTFJKCYVKPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=CC2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)

![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)

![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)





